Copper iron oxide

Übersicht

Beschreibung

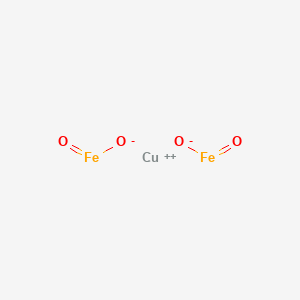

Copper iron oxide, also known as cupric ferrite, is a mixed metal oxide with the chemical formula CuFe₂O₄. This compound is part of the spinel group of minerals and exhibits interesting magnetic and electrical properties. It is commonly used in various industrial applications due to its stability and unique characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper iron oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis.

Solid-State Reaction: This method involves mixing copper oxide (CuO) and iron oxide (Fe₂O₃) powders in stoichiometric amounts, followed by calcination at high temperatures (around 900°C) to form the desired compound.

Sol-Gel Process: In this method, metal alkoxides or metal salts are dissolved in a solvent to form a sol. The sol is then gelled to form a network, which is dried and calcined to obtain this compound.

Hydrothermal Synthesis: This involves reacting copper and iron salts in an aqueous solution under high pressure and temperature conditions, typically in an autoclave, to form this compound nanoparticles.

Industrial Production Methods: Industrial production of this compound often employs the solid-state reaction method due to its simplicity and scalability. The process involves the precise control of temperature and atmosphere to ensure the formation of pure and homogeneous this compound.

Analyse Chemischer Reaktionen

Copper iron oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form higher oxidation state compounds. For example, in the presence of oxygen at high temperatures, it can form copper ferrite with different stoichiometries.

Reduction: This compound can be reduced by hydrogen or carbon monoxide to form metallic copper and iron oxides. For instance, CuFe₂O₄ + H₂ → Cu + 2FeO + H₂O.

Substitution: this compound can undergo substitution reactions where metal ions in the lattice are replaced by other metal ions, altering its properties.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or carbon monoxide at high temperatures.

Substitution: Metal salts in aqueous or solid-state reactions.

Major Products Formed:

Oxidation: Higher oxidation state copper and iron oxides.

Reduction: Metallic copper and iron oxides.

Substitution: Modified spinel structures with different metal ions.

Wissenschaftliche Forschungsanwendungen

Copper iron oxide has a wide range of scientific research applications due to its unique properties.

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its catalytic properties are exploited in processes such as the decomposition of pollutants and organic synthesis.

Biology: this compound nanoparticles are studied for their potential use in biomedical applications, including drug delivery, magnetic resonance imaging (MRI) contrast agents, and hyperthermia treatment for cancer.

Medicine: The compound’s antimicrobial properties make it a candidate for use in medical devices and coatings to prevent infections.

Industry: this compound is used in the production of magnetic materials, sensors, and as a pigment in ceramics and glass.

Wirkmechanismus

Copper iron oxide can be compared with other similar compounds such as cobalt iron oxide (CoFe₂O₄) and nickel iron oxide (NiFe₂O₄).

Cobalt Iron Oxide (CoFe₂O₄): This compound also belongs to the spinel group and exhibits strong magnetic properties. cobalt iron oxide has higher coercivity and is more suitable for high-density magnetic storage applications.

Nickel Iron Oxide (NiFe₂O₄): Nickel iron oxide is another spinel compound with magnetic properties. It has lower coercivity compared to this compound but is more chemically stable and resistant to oxidation.

Uniqueness of this compound:

Versatile Catalytic Properties: this compound’s ability to undergo redox reactions makes it a versatile catalyst in various chemical processes.

Magnetic Properties: Its ferrimagnetic behavior is unique and useful in applications requiring magnetic materials.

Biomedical Applications: The compound’s potential in drug delivery and medical imaging sets it apart from other similar compounds.

Vergleich Mit ähnlichen Verbindungen

- Cobalt iron oxide (CoFe₂O₄)

- Nickel iron oxide (NiFe₂O₄)

- Zinc iron oxide (ZnFe₂O₄)

Copper iron oxide’s unique combination of catalytic, magnetic, and biomedical properties makes it a valuable compound in scientific research and industrial applications.

Eigenschaften

IUPAC Name |

copper;oxido(oxo)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2Fe.4O/q+2;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKGMXNZSJMWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFe2O4 | |

| Record name | copper(II) iron(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190714 | |

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37220-43-2 | |

| Record name | CuFe2O4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of CuFe2O4?

A1: The molecular formula of Copper iron oxide is CuFe2O4. Its molecular weight is 239.23 g/mol.

Q2: What crystal structures can CuFe2O4 adopt?

A2: CuFe2O4 can exist in two main crystal structures: tetragonal and cubic. The tetragonal structure is favored at lower temperatures, while the cubic structure is stable at higher temperatures. Grinding can induce a transition from the tetragonal to the cubic structure. []

Q3: What spectroscopic techniques are commonly used to characterize CuFe2O4?

A3: Researchers commonly employ a range of techniques to characterize CuFe2O4, including:

- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of the material. [, , , , , , ]

- Fourier transform infrared (FTIR) spectroscopy: Identifies functional groups and chemical bonds present in the material. [, , , , , , ]

- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): Provide insights into the morphology, size, and distribution of CuFe2O4 nanoparticles. [, , , , , , , , , ]

- X-ray photoelectron spectroscopy (XPS): Used to analyze the elemental composition and chemical states of the elements present. [, , , , ]

- Brunauer–Emmett–Teller (BET) surface area analysis: Determines the specific surface area and pore size distribution of the material. [, , , , , , , ]

Q4: Is CuFe2O4 stable under various environmental conditions?

A4: CuFe2O4 generally exhibits good stability, but its performance can be influenced by factors like pH, temperature, and the presence of other chemical species. For instance, in photocatalytic applications, the presence of inorganic anions like HCO3− can inhibit the degradation of pollutants. []

Q5: How can the stability of CuFe2O4 be improved for specific applications?

A5: Various strategies can enhance CuFe2O4's stability, including:

- Coating with protective layers: Coating CuFe2O4 with materials like silica or phosphate can improve its stability and prevent leaching of metal ions. [, ]

- Doping with other elements: Incorporating elements like silver into the CuFe2O4 lattice can enhance its stability and photocatalytic activity. []

- Controlling the synthesis conditions: Carefully adjusting parameters like temperature, pH, and precursor concentrations during synthesis can significantly impact the stability of the resulting CuFe2O4 nanoparticles. []

Q6: What are some notable catalytic applications of CuFe2O4?

A6: CuFe2O4 exhibits promising catalytic activity in various reactions, including:

- Reduction of 4-nitrophenol: CuFe2O4 nanoparticles, especially when combined with materials like reduced graphene oxide (RGO) or covalent organic frameworks (COF), demonstrate excellent catalytic activity in reducing 4-nitrophenol to 4-aminophenol. [, ]

- Epoxidation of styrene: CuFe2O4-RGO nanocomposites show enhanced catalytic efficiency in epoxidizing styrene to styrene oxide. []

- Degradation of organic pollutants: CuFe2O4-based materials have shown promising results in degrading various organic pollutants like methylene blue, rhodamine B, and bisphenol A through processes like photocatalysis and Fenton-like reactions. [, , , , , , , , ]

Q7: What makes CuFe2O4 an efficient catalyst for these reactions?

A7: Several factors contribute to the catalytic efficiency of CuFe2O4:

- Synergistic effect of Cu and Fe: The presence of both copper and iron in the CuFe2O4 lattice creates a synergistic effect, enhancing its catalytic activity. [, ]

- Redox properties: The ability of Cu and Fe ions to readily switch between different oxidation states facilitates electron transfer processes, promoting catalytic reactions. []

- High surface area: Synthesizing CuFe2O4 as nanoparticles, particularly when combined with high-surface-area materials like graphene or carbon nanotubes, increases the available active sites for catalytic reactions. [, , , , ]

Q8: How does the crystal structure of CuFe2O4 influence its catalytic activity?

A8: The crystal structure of CuFe2O4 can significantly impact its catalytic performance. For instance, cubic CuFe2O4 exhibits higher activity and selectivity for electrochemical dechlorination of 1,2-dichloroethane compared to the tetragonal phase. []

Q9: Have computational methods been employed to study CuFe2O4?

A9: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT) calculations, have been used to investigate the electronic structure and properties of CuFe2O4 and its composites. These calculations provide insights into the interfacial interactions between CuFe2O4 and other materials, aiding in understanding and predicting their performance in various applications. []

Q10: What is the environmental impact of CuFe2O4?

A10: While CuFe2O4 itself is considered relatively environmentally friendly, the overall environmental impact depends on the specific application and lifecycle of the material.

Q11: How can the environmental impact of CuFe2O4 be mitigated?

A11: Several strategies can minimize the environmental footprint associated with CuFe2O4:

- Recycling and reuse: Developing efficient methods to recover and reuse CuFe2O4 after its lifecycle in specific applications can reduce waste and resource consumption. []

- Green synthesis methods: Utilizing environmentally benign and sustainable synthesis routes, such as those employing plant extracts or microwave irradiation, can minimize the use of harmful solvents and reagents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)

![(2S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-isobutyl-7-methyl-2,5,8,11,14-pentaoxo-12-sec-butyl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methyl-pentanoic acid](/img/structure/B1258075.png)